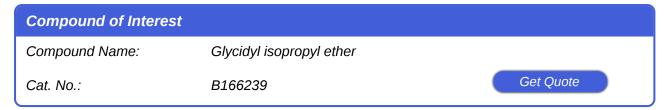


Spectroscopic Profile of Glycidyl Isopropyl Ether: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Glycidyl Isopropyl Ether** (IGE), a reactive diluent for epoxy resins and a stabilizer for organic compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Glycidyl Isopropyl Ether**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)[1]



Signal Assignment	Chemical Shift (ppm)
A	3.676
В	3.652
С	3.409
D	3.131
Е	2.793
F	2.613
G	1.184
J	1.169

¹³C NMR (CDCl₃)[1]

Carbon Assignment	Chemical Shift (ppm)
1	72.14
2	68.99
3	51.10
4	44.43
5	22.16
6	21.94

Infrared (IR) Spectroscopy

The IR spectrum of **Glycidyl Isopropyl Ether** exhibits characteristic peaks for ethers and epoxides. The C-O stretching vibrations are typically observed in the 1000-1300 cm⁻¹ region[2] [3][4]. The presence of the epoxide ring can be identified by bands in the 800-950 cm⁻¹ and ~1250 cm⁻¹ regions[5].



Wavenumber (cm ⁻¹)	Assignment
2925, 12854	C-H ₂ stretching (aliphatic)[6]
1743	C=O stretching (carbonyl - often an impurity or degradation product)[6]
1465	C-H ₂ bending[6]
1000-1300	C-O stretching (ether and epoxide)[2][7]
800-950, ~1250	C-O stretching (epoxide ring)[5]

Mass Spectrometry (MS)

Mass spectrometry of **Glycidyl Isopropyl Ether** can be challenging as the protonated molecule may not be readily observed under certain conditions[8][9]. The fragmentation pattern is crucial for identification.

m/z	Interpretation
116	Molecular Ion [M]+
73	Loss of a propyl group [M - C3H7]+

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **Glycidyl Isopropyl Ether**.

Materials and Equipment:

- High-resolution NMR spectrometer (e.g., 400 MHz)
- NMR tubes



- Deuterated solvent (e.g., Chloroform-d, CDCl₃)
- Glycidyl Isopropyl Ether sample
- Pipettes

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of Glycidyl Isopropyl Ether in about 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.
- Instrument Setup:
 - Tune and shim the spectrometer to ensure a homogeneous magnetic field.
 - Lock the spectrometer onto the deuterium signal of the solvent.
- ¹H NMR Acquisition:
 - Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number
 of scans should be averaged to obtain a good signal-to-noise ratio.
- 13C NMR Acquisition:
 - Acquire the ¹³C NMR spectrum. This may require a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Glycidyl Isopropyl Ether** using IR spectroscopy.

Materials and Equipment:

Fourier Transform Infrared (FTIR) spectrometer



- Sample holder (e.g., KBr plates for liquid film)
- Glycidyl Isopropyl Ether sample
- Pipette

Procedure:

- Sample Preparation: Apply a thin film of liquid Glycidyl Isopropyl Ether directly onto a KBr plate. Place a second KBr plate on top to create a thin capillary film.
- Background Spectrum: Acquire a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Place the sample in the spectrometer and acquire the IR spectrum. Typically, a range of 4000-400 cm⁻¹ is scanned.
- Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Glycidyl Isopropyl Ether**.

Materials and Equipment:

- Mass spectrometer (e.g., coupled with Gas Chromatography, GC-MS)
- GC column suitable for separating volatile organic compounds
- Helium carrier gas
- Glycidyl Isopropyl Ether sample
- Solvent for dilution (e.g., dichloromethane)

Procedure:

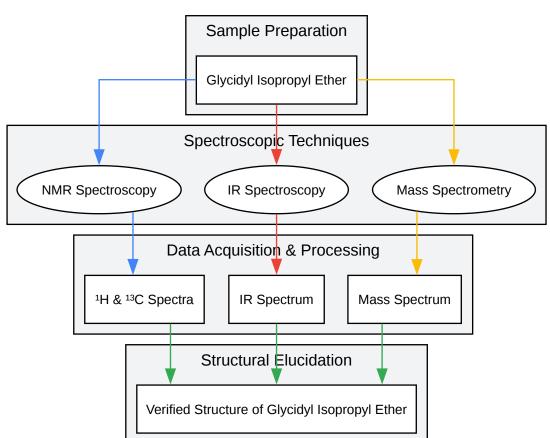


- Sample Preparation: Prepare a dilute solution of Glycidyl Isopropyl Ether in a suitable volatile solvent.
- · GC-MS Analysis:
 - Inject the sample into the GC-MS system.
 - The sample is vaporized and separated on the GC column.
 - The separated components enter the mass spectrometer.
- Ionization: The sample molecules are ionized, typically using Electron Ionization (EI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Detection and Data Analysis: A mass spectrum is generated, showing the relative abundance
 of ions at different m/z values. The molecular ion peak and fragmentation pattern are
 analyzed to confirm the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Glycidyl Isopropyl Ether**.





Workflow for Spectroscopic Analysis of Glycidyl Isopropyl Ether

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Caption: General workflow for the spectroscopic analysis of **Glycidyl Isopropyl Ether**.

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